molecular formula C27H43NO5 B14553732 2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate CAS No. 61994-05-6

2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate

Cat. No.: B14553732
CAS No.: 61994-05-6
M. Wt: 461.6 g/mol
InChI Key: HWJWRUDEYAJPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate is an ester compound that combines a long-chain fatty acid amide with an ester of salicylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate typically involves the esterification of salicylic acid with 2-(hexadecanoylamino)ethanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

    Esterification: Salicylic acid reacts with 2-(hexadecanoylamino)ethanol in the presence of an acid catalyst to form the ester.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield salicylic acid and 2-(hexadecanoylamino)ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Salicylic acid and 2-(hexadecanoylamino)ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(Hexadecanoylamino)ethyl 2-(acetyloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

Properties

CAS No.

61994-05-6

Molecular Formula

C27H43NO5

Molecular Weight

461.6 g/mol

IUPAC Name

2-(hexadecanoylamino)ethyl 2-acetyloxybenzoate

InChI

InChI=1S/C27H43NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(30)28-21-22-32-27(31)24-18-16-17-19-25(24)33-23(2)29/h16-19H,3-15,20-22H2,1-2H3,(H,28,30)

InChI Key

HWJWRUDEYAJPOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.